L-708906

Description

Propriétés

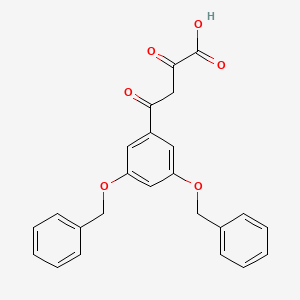

Formule moléculaire |

C24H20O6 |

|---|---|

Poids moléculaire |

404.4 g/mol |

Nom IUPAC |

4-[3,5-bis(phenylmethoxy)phenyl]-2,4-dioxobutanoic acid |

InChI |

InChI=1S/C24H20O6/c25-22(14-23(26)24(27)28)19-11-20(29-15-17-7-3-1-4-8-17)13-21(12-19)30-16-18-9-5-2-6-10-18/h1-13H,14-16H2,(H,27,28) |

Clé InChI |

SLRLQBRWUMWEOZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)CC(=O)C(=O)O)OCC3=CC=CC=C3 |

SMILES canonique |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)CC(=O)C(=O)O)OCC3=CC=CC=C3 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

L-708906; L 708906; L708906; ARRY142886; ARRY-142886; ARRY 142886; |

Origine du produit |

United States |

Foundational & Exploratory

L-708,906: An In-Depth Technical Guide on its Mechanism of Action as an HIV-1 Integrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-708,906 is a potent and selective inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) integrase, a critical enzyme for viral replication. Belonging to the diketo acid (DKA) class of inhibitors, L-708,906 specifically targets the strand transfer step of the integration process, effectively preventing the insertion of the viral DNA into the host cell's genome. This document provides a comprehensive overview of the mechanism of action of L-708,906, including its biochemical activity, binding mode, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Selective Inhibition of Strand Transfer

The primary mechanism of action of L-708,906 is the selective inhibition of the strand transfer (ST) reaction catalyzed by HIV-1 integrase.[1] The integration of viral DNA into the host genome is a two-step process:

-

3'-Processing: Integrase binds to the long terminal repeats (LTRs) of the viral DNA and endonucleolytically removes a dinucleotide from each 3' end.

-

Strand Transfer: The processed 3' hydroxyl ends of the viral DNA are then used to attack the phosphodiester backbone of the host DNA, covalently linking the viral and host genomes.

L-708,906 exhibits a pronounced selectivity for the strand transfer step over 3'-processing.[1] This specificity is a hallmark of the diketo acid class of inhibitors and contributes to their favorable therapeutic profile. By blocking strand transfer, L-708,906 prevents the permanent integration of the viral genome, thereby halting the viral replication cycle.

The Role of Divalent Metal Ion Chelation

The catalytic activity of HIV-1 integrase is dependent on the presence of two divalent magnesium ions (Mg²⁺) within its active site. These metal ions are coordinated by a conserved D,D,E motif (Asp64, Asp116, and Glu152) and are crucial for both the 3'-processing and strand transfer reactions. The diketo acid moiety of L-708,906 is believed to chelate these essential Mg²⁺ ions. This interaction disrupts the catalytic geometry of the active site, rendering the enzyme incapable of carrying out the strand transfer reaction. Molecular dynamics simulations suggest that the keto-enol group of L-708,906 directly coordinates with the Mg²⁺ ions.

Binding to the Integrase-DNA Complex

L-708,906 does not bind effectively to the free integrase enzyme. Instead, it exhibits high-affinity binding to the pre-formed complex of integrase and viral DNA, known as the intasome. This indicates that the binding site for L-708,906 is formed or stabilized upon the association of integrase with its viral DNA substrate. By binding to this complex, L-708,906 competitively inhibits the binding of the target host DNA, thereby blocking the strand transfer reaction.

Quantitative Data on Inhibitory Activity

The potency of L-708,906 and related diketo acid inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) in biochemical assays and their half-maximal effective concentration (EC₅₀) in cell-based antiviral assays.

| Compound | Strand Transfer IC₅₀ (nM) | 3'-Processing IC₅₀ (nM) | HIV-1 Replication IC₅₀ (µM) |

| L-708,906 | 150[1] | >10,000 | 1-2[1] |

| L-731,988 | 80[1] | ~6000[1] | 1-2[1] |

| 5CITEP | 650 | 35,000 | Not widely reported |

Experimental Protocols

The characterization of L-708,906's mechanism of action relies on a combination of in vitro biochemical assays and cell-based antiviral assays.

In Vitro HIV-1 Integrase Assays

Objective: To determine the inhibitory activity of L-708,906 against the 3'-processing and strand transfer reactions catalyzed by purified recombinant HIV-1 integrase.

a) Strand Transfer Assay (Gel-Based)

-

Principle: This assay measures the integration of a radiolabeled oligonucleotide substrate (donor DNA, mimicking the viral LTR) into a target DNA molecule.

-

Materials:

-

Purified recombinant HIV-1 integrase

-

³²P-labeled oligonucleotide donor substrate

-

Unlabeled target DNA (e.g., plasmid DNA)

-

Assay buffer (containing buffer, salt, DTT, and MgCl₂)

-

L-708,906 (or other test compounds)

-

Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

-

Phosphorimager

-

-

Procedure:

-

Pre-incubate HIV-1 integrase with the ³²P-labeled donor DNA to allow for the 3'-processing reaction to occur, forming a pre-integration complex.

-

Add L-708,906 at various concentrations to the reaction mixture and incubate.

-

Initiate the strand transfer reaction by adding the target DNA.

-

Stop the reaction after a defined time with a stop solution (e.g., EDTA, formamide).

-

Denature the DNA products by heating.

-

Separate the reaction products by denaturing PAGE.

-

Visualize and quantify the radiolabeled strand transfer products using a phosphorimager.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

-

b) 3'-Processing Assay (Gel-Based)

-

Principle: This assay measures the cleavage of a dinucleotide from a radiolabeled donor DNA substrate.

-

Procedure:

-

Incubate HIV-1 integrase with the ³²P-labeled donor DNA in the presence of various concentrations of L-708,906.

-

Stop the reaction and denature the products.

-

Separate the full-length substrate from the cleaved product by denaturing PAGE.

-

Visualize and quantify the amount of cleaved product.

-

Calculate the IC₅₀ value.

-

Cell-Based HIV-1 Replication Assay

Objective: To determine the antiviral activity of L-708,906 in a cellular context.

a) p24 Antigen Capture ELISA

-

Principle: This assay measures the production of the HIV-1 p24 capsid protein, a marker of viral replication, in the supernatant of infected cells.

-

Materials:

-

Human T-lymphocyte cell line (e.g., MT-4, CEM)

-

Laboratory-adapted strain of HIV-1

-

L-708,906 (or other test compounds)

-

p24 Antigen Capture ELISA kit

-

-

Procedure:

-

Seed cells in a 96-well plate.

-

Treat the cells with serial dilutions of L-708,906.

-

Infect the cells with a known amount of HIV-1.

-

Incubate the infected cells for a period of time (e.g., 4-7 days) to allow for viral replication.

-

Collect the cell culture supernatant.

-

Quantify the amount of p24 antigen in the supernatant using a commercial ELISA kit.

-

Calculate the EC₅₀ value, which is the concentration of the compound that inhibits viral replication by 50%.

-

Visualizing the Mechanism of Action

The following diagrams illustrate the key signaling pathways and experimental workflows related to the mechanism of action of L-708,906.

References

L-708,906: A Technical Guide to a Pioneering HIV-1 Integrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-708,906 is a seminal compound in the development of HIV-1 integrase inhibitors, belonging to the diketo acid (DKA) class of antiretroviral drugs. This technical guide provides an in-depth overview of L-708,906, focusing on its mechanism of action, quantitative inhibitory data, and the experimental protocols used to characterize its activity. As a potent inhibitor of the strand transfer step of HIV-1 integration, L-708,906 has been a critical tool in understanding the function of HIV-1 integrase and a foundational scaffold for the development of clinically approved drugs like Raltegravir.

Mechanism of Action

HIV-1 integrase (IN) is a viral enzyme essential for the replication of the human immunodeficiency virus. It catalyzes the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer. L-708,906 is a highly specific inhibitor of the strand transfer reaction.

The mechanism of inhibition involves the chelation of divalent metal ions (typically Mg²⁺ or Mn²⁺) in the active site of the integrase enzyme. These metal ions are crucial for the catalytic activity of integrase. By binding to these ions, L-708,906 effectively blocks the binding of the host DNA to the pre-integration complex (PIC), which consists of the viral DNA and integrase, thereby preventing the covalent insertion of the viral genome into the host chromosome. This targeted inhibition of the strand transfer step is a hallmark of the diketo acid class of inhibitors.

Caption: Mechanism of HIV-1 Integration and Inhibition by L-708,906.

Quantitative Inhibitory Data

The inhibitory activity of L-708,906 is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The data below summarizes the IC50 values for L-708,906 against both the strand transfer and 3'-processing reactions catalyzed by HIV-1 integrase.

| Parameter | L-708,906 | Reference Compound (L-731,988) |

| Strand Transfer IC50 | 150 nM[1] | 80 nM[1] |

| 3'-Processing IC50 | > 1000 µM[1] | ~6000 nM[1] |

| Antiviral Activity (IC50 in cells) | 1 to 2 µM[1] | 1 to 2 µM[1] |

Experimental Protocols

The following sections detail generalized methodologies for the key in vitro assays used to determine the inhibitory activity of compounds like L-708,906 against HIV-1 integrase. These protocols are based on commonly used techniques in the field.

HIV-1 Integrase Strand Transfer Inhibition Assay

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

Materials:

-

Recombinant HIV-1 Integrase

-

Donor DNA (DS DNA): A biotinylated oligonucleotide duplex mimicking the U5 end of the HIV-1 long terminal repeat (LTR).

-

Target DNA (TS DNA): An oligonucleotide duplex with a 3'-end modification (e.g., digoxigenin).

-

Assay Buffer: Typically contains HEPES, DTT, MgCl₂, MnCl₂, and NaCl.

-

Wash Buffer: PBS with a mild detergent (e.g., Tween-20).

-

Blocking Buffer: Wash buffer with a blocking agent (e.g., BSA).

-

Streptavidin-coated microplate.

-

HRP-conjugated anti-digoxigenin antibody.

-

TMB substrate.

-

Stop solution (e.g., 1N H₂SO₄).

Procedure:

-

Plate Coating: Add the donor DNA solution to the streptavidin-coated microplate wells and incubate to allow binding.

-

Washing: Aspirate the donor DNA solution and wash the wells with wash buffer to remove unbound DNA.

-

Blocking: Add blocking buffer to each well and incubate to prevent non-specific binding.

-

Enzyme Addition: Wash the wells and add the recombinant HIV-1 integrase to each well, allowing it to bind to the donor DNA.

-

Inhibitor Addition: Add serial dilutions of L-708,906 (or other test compounds) to the wells and incubate.

-

Strand Transfer Reaction: Initiate the strand transfer reaction by adding the target DNA to each well and incubate.

-

Detection:

-

Wash the wells to remove unbound reagents.

-

Add HRP-conjugated anti-digoxigenin antibody and incubate.

-

Wash the wells and add TMB substrate.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

-

Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value.

Caption: Experimental Workflow for the HIV-1 Integrase Strand Transfer Assay.

HIV-1 Integrase 3'-Processing Inhibition Assay

This assay measures the ability of a compound to inhibit the initial 3'-processing step of integration. A common method involves detecting the cleavage of a dinucleotide from a labeled DNA substrate.

Materials:

-

Recombinant HIV-1 Integrase

-

Substrate DNA: An oligonucleotide duplex mimicking the U5 LTR end, labeled at the 3'-terminus of the processed strand (e.g., with a fluorophore and a quencher, or with biotin).

-

Assay Buffer: Similar to the strand transfer assay buffer.

Procedure (Fluorescence-based):

-

Reaction Setup: In a microplate well, combine the assay buffer, substrate DNA, and serial dilutions of L-708,906.

-

Enzyme Addition: Initiate the reaction by adding recombinant HIV-1 integrase.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Detection: Monitor the increase in fluorescence over time. Cleavage of the dinucleotide separates the fluorophore from the quencher, resulting in a fluorescence signal.

-

Data Analysis: Determine the initial reaction rates at different inhibitor concentrations and calculate the IC50 value.

Procedure (Biotin-based Detection):

-

Reaction: Incubate the biotinylated substrate DNA with HIV-1 integrase and the inhibitor.

-

Capture: Transfer the reaction mixture to a streptavidin-coated plate to capture the uncleaved, biotinylated DNA.

-

Detection: The amount of cleaved, non-biotinylated product remaining in the supernatant can be quantified, or the amount of uncleaved substrate on the plate can be detected using a DNA-intercalating dye or a labeled complementary probe.

Conclusion

L-708,906 stands as a landmark molecule in the fight against HIV/AIDS. Its high potency and specificity for the strand transfer activity of HIV-1 integrase have not only provided a deeper understanding of the viral replication cycle but have also paved the way for the development of a new and effective class of antiretroviral drugs. The experimental protocols and data presented in this guide offer a comprehensive technical resource for researchers and drug development professionals working in the field of HIV therapeutics.

References

L-708,906 Diketoacid Inhibitor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-708,906 is a pioneering diketoacid (DKA) derivative that played a significant role in the development of a novel class of antiretroviral drugs targeting HIV-1 integrase.[1][2] As one of the early and potent inhibitors of this essential viral enzyme, L-708,906 demonstrated specific inhibition of the strand transfer step of the integration process.[3][4] This document provides a comprehensive technical guide to L-708,906, detailing its mechanism of action, inhibitory activity, and the experimental protocols used for its characterization.

Mechanism of Action

The primary target of L-708,906 is the HIV-1 integrase (IN), a key enzyme responsible for inserting the viral DNA into the host cell's genome.[5][6] The integration process occurs in two main catalytic steps: 3'-end processing and strand transfer.[6] L-708,906 is highly selective for the strand transfer reaction.[3][4]

The inhibitory activity of L-708,906 and other diketoacids is attributed to their ability to chelate the divalent metal ions, typically Mg2+, within the active site of the integrase enzyme. These metal ions are crucial for the catalytic activity of integrase. By binding to these ions, L-708,906 effectively blocks the binding of the host DNA to the pre-integration complex (PIC), which consists of the viral DNA and integrase, thereby preventing the covalent linkage of the viral DNA to the host genome.[4]

Quantitative Inhibitory Activity

The inhibitory potency of L-708,906 has been quantified in various in vitro and cell-based assays. The following tables summarize the key quantitative data.

| Assay Type | Target | Parameter | Value | Reference |

| Biochemical Assay | Recombinant HIV-1 Integrase | IC50 (Strand Transfer) | 150 nM | [4] |

| Cell-Based Assay | HIV-1 Replication (single-cycle) | IC50 | 1 - 2 µM | [4] |

| Cell-Based Assay | HIV-1 Replication (MT-4 cells) | EC50 | 12 µM | [5] |

Table 1: In Vitro and Cellular Inhibitory Activity of L-708,906.

Experimental Protocols

The characterization of L-708,906 involved a series of biochemical and cell-based assays to determine its potency and mechanism of action.

Biochemical Assays for HIV-1 Integrase Activity

1. 3'-End Processing and Strand Transfer Assays using Recombinant Integrase:

These assays are fundamental for evaluating the direct inhibitory effect on the catalytic steps of integration.

-

Principle: A radiolabeled oligonucleotide substrate mimicking the end of the viral DNA is incubated with recombinant HIV-1 integrase. The 3'-end processing reaction results in the cleavage of a dinucleotide, and the subsequent strand transfer reaction joins the processed viral DNA end to a target DNA molecule. The reaction products are separated by polyacrylamide gel electrophoresis and visualized by autoradiography.

-

Materials:

-

Recombinant HIV-1 Integrase

-

Oligonucleotide Substrates (e.g., 5'-end labeled with 32P)

-

Target DNA

-

Reaction Buffer: Typically contains a buffering agent (e.g., MOPS), salt (e.g., NaCl), a reducing agent (e.g., DTT), and a divalent cation (e.g., MgCl2 or MnCl2).

-

L-708,906 or other test compounds

-

-

General Protocol:

-

Recombinant HIV-1 integrase is pre-incubated with the test compound (L-708,906) for a specified time.

-

The radiolabeled oligonucleotide substrate is added to initiate the reaction.

-

For the strand transfer assay, a target DNA molecule is also included in the reaction mixture.

-

The reactions are incubated at 37°C for a defined period (e.g., 30-60 minutes).

-

The reactions are stopped by the addition of a loading buffer containing a chelating agent (e.g., EDTA) and a denaturing agent (e.g., formamide).

-

The reaction products are resolved on a denaturing polyacrylamide gel.

-

The gel is dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled DNA products.

-

The intensity of the bands corresponding to the processed and strand transfer products is quantified to determine the percent inhibition and calculate the IC50 value.

-

2. Scintillation Proximity Assay (SPA) for High-Throughput Screening:

SPA provides a more automated and higher-throughput method for measuring integrase activity.

-

Principle: A biotinylated oligonucleotide substrate is attached to streptavidin-coated SPA beads. The incorporation of a radiolabeled nucleotide by the integrase brings the radioactivity in close proximity to the scintillant in the beads, generating a light signal. Inhibitors of integrase prevent this incorporation, leading to a decrease in the signal.

-

Materials:

-

Recombinant HIV-1 Integrase

-

Biotinylated Oligonucleotide Substrate

-

Radiolabeled Nucleotide (e.g., [3H]dATP)

-

Streptavidin-coated SPA beads

-

Reaction Buffer

-

L-708,906 or other test compounds

-

-

General Protocol:

-

The biotinylated oligonucleotide substrate is immobilized on streptavidin-coated SPA beads.

-

Recombinant HIV-1 integrase, the test compound, and the radiolabeled nucleotide are added to the beads.

-

The mixture is incubated to allow the enzymatic reaction to proceed.

-

The plate is read in a scintillation counter to measure the light output.

-

A decrease in signal relative to the control (no inhibitor) indicates inhibition of integrase activity.

-

Cell-Based Assays for Antiviral Activity

1. Single-Cycle HIV-1 Infection Assay:

This assay measures the ability of a compound to inhibit a single round of viral replication.

-

Principle: A reporter virus (e.g., expressing luciferase or another reporter gene) is used to infect target cells. The virus is engineered to be replication-incompetent, allowing for the measurement of inhibition of a single cycle of infection.

-

Materials:

-

Replication-incompetent HIV-1 reporter virus stock

-

Target cells (e.g., MT-4 cells, CEM cells)

-

Cell culture medium and supplements

-

L-708,906 or other test compounds

-

Reagents for detecting the reporter gene product (e.g., luciferase assay substrate)

-

-

General Protocol:

-

Target cells are plated in a multi-well plate.

-

The cells are pre-incubated with various concentrations of the test compound.

-

A known amount of the reporter virus is added to the cells.

-

The cells are incubated for a period sufficient for one round of infection to occur (e.g., 48-72 hours).

-

The cells are lysed, and the activity of the reporter gene product is measured.

-

The reduction in reporter gene activity in the presence of the compound is used to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the HIV-1 integration pathway and a typical experimental workflow for evaluating integrase inhibitors.

Caption: HIV-1 Integration Pathway and the Site of L-708,906 Inhibition.

References

- 1. Biochemical Analysis of HIV-1 Integrase Variants Resistant to Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diketoacid inhibitors of HIV-1 integrase: from L-708,906 to raltegravir and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitors of strand transfer that prevent integration and inhibit HIV-1 replication in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HIV-1 Integrase Strand Transfer Inhibitors: Novel Insights into their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Human Immunodeficiency Virus Type 1 Integration by Diketo Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Integrase and integration: biochemical activities of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of L-708,906: An Early Diketoacid HIV-1 Integrase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of HIV-1 integrase inhibitors marked a significant milestone in the development of antiretroviral therapies. As one of the three essential enzymes for viral replication, alongside reverse transcriptase and protease, integrase presented a promising target for therapeutic intervention. This whitepaper provides a detailed technical overview of the discovery and development of L-708,906, an early and pivotal diketoacid (DKA) inhibitor of HIV-1 integrase developed by Merck. L-708,906, along with its analogs, laid the groundwork for the development of the first FDA-approved integrase inhibitor, Raltegravir, and subsequent drugs in this class.

Discovery and Chemical Lineage

L-708,906 emerged from extensive screening programs aimed at identifying novel HIV-1 integrase inhibitors. It belongs to the class of β-diketoacid (DKA) compounds, which were identified as a promising scaffold for integrase inhibition.[1] The identification of L-708,906 by Merck, alongside 5-CITEP by Shionogi, provided the foundational chemical structures for many subsequent integrase inhibitors.[1] These early compounds were instrumental in validating HIV-1 integrase as a viable drug target.

Mechanism of Action: A Selective Strand Transfer Inhibitor

HIV-1 integrase catalyzes two key reactions: 3'-processing and strand transfer. In the 3'-processing step, the enzyme removes a dinucleotide from each 3' end of the viral DNA. Subsequently, in the strand transfer step, the processed viral DNA ends are covalently joined to the host cell's chromosomal DNA.

L-708,906 functions as a selective inhibitor of the strand transfer step.[2] This selectivity is a hallmark of the diketoacid class of inhibitors. The proposed mechanism of action involves the chelation of divalent metal ions (typically Mg2+ or Mn2+) in the active site of the integrase enzyme. This interaction is thought to interfere with the binding of the host DNA, thereby preventing the integration of the viral genome.[2] The ability of L-708,906 and its analogs to specifically inhibit strand transfer without significantly affecting 3'-processing was a crucial discovery that guided the development of more potent and selective inhibitors.

Quantitative Data

The following tables summarize the available in vitro inhibitory activity of L-708,906 and related compounds.

| Compound | Strand Transfer IC50 (nM) | 3'-OH Processing IC50 (µM) | HIV-1 Replication IC50 (µM) | Reference |

| L-708,906 | 150 | >10 (approx. 1000 in one study) | 1-2 | [2] |

| L-731,988 | 80 | ~6 | 1-2 | [1][2] |

| 5-CITEP | 650 | 35 | Not Reported | [1] |

Note: IC50 values can vary between different assay conditions.

Experimental Protocols

Detailed experimental protocols for the discovery and evaluation of L-708,906 are not extensively published. However, based on the literature for related diketoacid inhibitors, the following represents the likely methodologies employed.

Recombinant HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the integration of a model viral DNA substrate into a target DNA substrate by recombinant HIV-1 integrase.

Materials:

-

Purified recombinant HIV-1 integrase

-

Oligonucleotide substrates mimicking the viral DNA long terminal repeat (LTR) end, often labeled with biotin or a fluorescent tag.

-

Target DNA substrate, often a plasmid or a labeled oligonucleotide.

-

Assay buffer: Typically contains a buffering agent (e.g., HEPES), salt (e.g., NaCl), a reducing agent (e.g., DTT), and a divalent cation (Mg2+ or Mn2+).

-

Detection reagents: Depending on the labeling method, this could be a streptavidin-conjugated reporter enzyme for biotinylated substrates or a fluorescence plate reader.

Methodology:

-

Recombinant HIV-1 integrase is pre-incubated with the viral DNA substrate in the assay buffer to allow for the formation of the integrase-DNA complex.

-

The test compound (e.g., L-708,906) at various concentrations is added to the mixture.

-

The strand transfer reaction is initiated by the addition of the target DNA substrate.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

The reaction is stopped, and the amount of integrated product is quantified using the appropriate detection method.

-

IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

3'-Processing Assay

This assay assesses the ability of a compound to inhibit the endonucleolytic activity of HIV-1 integrase.

Methodology: The protocol is similar to the strand transfer assay, but the target DNA is omitted. The reaction measures the cleavage of the terminal dinucleotide from the viral DNA substrate. The product is typically separated from the substrate by electrophoresis and quantified.

Cell-Based Antiviral Assay

This assay determines the ability of a compound to inhibit HIV-1 replication in a cellular context.

Materials:

-

A susceptible human cell line (e.g., MT-4, CEM-SS).

-

A laboratory-adapted strain of HIV-1.

-

Cell culture medium and supplements.

-

A method for quantifying viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay).

-

A method for assessing cell viability (e.g., MTT assay) to determine cytotoxicity.

Methodology:

-

Cells are seeded in microtiter plates.

-

The test compound is added at various concentrations.

-

The cells are infected with a known amount of HIV-1.

-

The cultures are incubated for a period of several days.

-

Supernatants are harvested to measure the extent of viral replication.

-

Cell viability is assessed to determine the cytotoxic concentration (CC50) of the compound.

-

The 50% effective concentration (EC50) is calculated from the viral replication data.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of L-708,906 and the general workflow for its evaluation.

Caption: HIV-1 integration pathway and the inhibitory action of L-708,906.

Caption: General experimental workflow for the development of HIV-1 integrase inhibitors.

Structure-Activity Relationship (SAR) and Discontinuation

While specific SAR studies for L-708,906 are not publicly detailed, the broader class of diketoacid inhibitors was extensively studied. Key structural features for activity include the diketoacid motif, which is essential for metal chelation, and various substitutions on the aromatic rings that influence potency and pharmacokinetic properties.

The development of L-708,906 was not pursued into late-stage clinical trials. The exact reasons for its discontinuation are not explicitly stated in the available literature. However, it is common for early lead compounds to exhibit suboptimal pharmacokinetic profiles (e.g., poor oral bioavailability, rapid metabolism) or unforeseen toxicities. It is likely that L-708,906 was superseded by more potent and pharmacokinetically favorable analogs, such as L-731,988 and the subsequent naphthyridine carboxamides, which ultimately led to the discovery of Raltegravir.[1]

Conclusion

L-708,906 represents a foundational discovery in the field of HIV-1 integrase inhibitors. As an early diketoacid derivative, it was instrumental in validating the mechanism of strand transfer inhibition and provided a critical chemical scaffold for further optimization. Although L-708,906 itself did not advance to clinical use, the knowledge gained from its discovery and preclinical evaluation was paramount to the successful development of Raltegravir and the entire class of integrase strand transfer inhibitors, which are now a cornerstone of modern antiretroviral therapy. The legacy of L-708,906 underscores the importance of early-stage drug discovery in paving the way for breakthrough medicines.

References

L-708,906: A Technical Guide to a Pioneering HIV-1 Integrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-708,906 is a potent and selective diketoacid inhibitor of human immunodeficiency virus type 1 (HIV-1) integrase, a critical enzyme for viral replication. This document provides a comprehensive technical overview of L-708,906, including its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols. As a significant scaffold in the development of antiretroviral therapies, particularly leading to the discovery of Raltegravir, an understanding of L-708,906's characteristics is crucial for researchers in the field of virology and medicinal chemistry.

Chemical Structure and Properties

L-708,906, with the molecular formula C24H20O6, is a complex organic molecule featuring a diketoacid moiety essential for its biological activity.

Chemical Identifiers:

| Identifier | Value |

| IUPAC Name | 4-(1-(4-fluorobenzyl)-5-oxo-4-(phenylcarbonyl)-4,5-dihydro-1H-pyrrol-3-yl)-2,4-dioxobutanoic acid |

| SMILES | O=C(O)C(=O)CC(=O)C1=CN(CC2=CC=C(F)C=C2)C(=O)C1C(=O)C1=CC=CC=C1 |

| Molecular Formula | C24H20O6 |

| Molecular Weight | 420.4 g/mol |

Physicochemical Properties:

| Property | Value |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

| Storage Temperature | -20℃[1] |

Mechanism of Action and Biological Activity

L-708,906 selectively inhibits the strand transfer step of HIV-1 integrase, the enzyme responsible for inserting the viral DNA into the host cell's genome. This inhibition is achieved through the chelation of divalent metal ions in the active site of the integrase enzyme by the diketoacid functional group of L-708,906. This action effectively blocks the integration of the viral genome, thus halting the replication cycle of the virus.

Biological Activity Data:

| Assay | IC50 / EC50 | Notes |

| HIV-1 Integrase Strand Transfer Inhibition | 150 nM | Specifically inhibits the strand transfer reaction. |

| HIV-1 Integrase 3'-Processing Inhibition | ~6000 nM (6 µM) | Significantly less potent against the 3'-processing step, highlighting its selectivity for strand transfer. |

| HIV-1 Replication in Cell Culture | 1-2 µM | Effective concentration for inhibiting viral replication in cellular models. |

Signaling Pathway and Experimental Workflows

The inhibitory action of L-708,906 targets a specific step in the HIV-1 replication cycle. The following diagrams illustrate the targeted signaling pathway and a general workflow for assessing the compound's inhibitory activity.

Experimental Protocols

The following protocol is a generalized procedure for an in vitro HIV-1 integrase strand transfer assay, based on commercially available kits and published methodologies. This can be adapted to evaluate the inhibitory activity of compounds like L-708,906.

Objective: To determine the 50% inhibitory concentration (IC50) of L-708,906 for the strand transfer activity of HIV-1 integrase.

Materials:

-

Recombinant HIV-1 Integrase

-

Donor DNA substrate (oligonucleotide mimicking the viral DNA end)

-

Target DNA substrate (oligonucleotide mimicking the host DNA)

-

Assay Buffer (containing appropriate salts, buffer, and a divalent cation like Mg2+ or Mn2+)

-

L-708,906 (dissolved in a suitable solvent, e.g., DMSO)

-

Positive control inhibitor (e.g., Raltegravir)

-

Negative control (solvent only)

-

96-well plates

-

Detection system (e.g., ELISA-based with labeled oligonucleotides, or radioisotope-based)

-

Plate reader or scintillation counter

Procedure:

-

Compound Preparation: Prepare a serial dilution of L-708,906 in the assay buffer. The final concentrations should span a range appropriate to determine the IC50 (e.g., from 1 nM to 100 µM). Also, prepare solutions for the positive and negative controls.

-

Reaction Setup: a. In a 96-well plate, add a fixed volume of the diluted L-708,906, positive control, or negative control to respective wells. b. Add a solution containing the recombinant HIV-1 integrase to each well. c. Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiation of the Reaction: a. Add a mixture of the donor and target DNA substrates to each well to start the integration reaction. b. Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes).

-

Termination of the Reaction: Stop the reaction by adding a stop solution (e.g., a solution containing a strong chelating agent like EDTA to sequester the metal ions essential for the enzyme's activity).

-

Detection and Quantification: a. Quantify the amount of strand transfer product formed in each well using the chosen detection method. For an ELISA-based assay, this typically involves a series of washing steps followed by the addition of a detection antibody and a substrate to generate a colorimetric or fluorescent signal. b. Read the plate using a plate reader at the appropriate wavelength.

-

Data Analysis: a. Subtract the background signal (from wells with no enzyme) from all other readings. b. Normalize the data by setting the signal from the negative control (no inhibitor) as 100% activity and the signal from a saturating concentration of the positive control as 0% activity. c. Plot the percentage of inhibition against the logarithm of the L-708,906 concentration. d. Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value, which is the concentration of L-708,906 that inhibits 50% of the integrase activity.

Synthesis

Conclusion

L-708,906 remains a cornerstone molecule in the study of HIV-1 integrase inhibition. Its high potency and selectivity for the strand transfer reaction have provided a valuable chemical scaffold for the development of clinically successful antiretroviral drugs. This technical guide consolidates the key information on its chemical and biological properties, providing a foundation for further research and development in the ongoing effort to combat HIV/AIDS.

References

L-708,906: A Technical Profile of an Early Diketoacid HIV-1 Integrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pharmacology

Mechanism of Action

L-708,906 is a member of the diketoacid (DKA) class of antiretroviral drugs that specifically targets the HIV-1 integrase (IN) enzyme.[1][2] HIV-1 integrase is essential for viral replication, catalyzing the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer.[3] L-708,906 is a selective inhibitor of the strand transfer step.[2] By chelating the divalent metal ions (typically Mg2+ or Mn2+) in the active site of the integrase enzyme, L-708,906 prevents the covalent linkage of the viral DNA to the host chromosome, thereby halting the viral replication cycle.[3]

In Vitro Efficacy

The inhibitory activity of L-708,906 has been characterized in both enzymatic and cell-based assays.

| Assay Type | Parameter | Value | Reference |

| HIV-1 Integrase Enzymatic Assay | IC50 (Strand Transfer) | 150 nM | [2] |

| Single-Cycle HIV-1 Infection Assay | IC50 | 1 to 2 µM | [2] |

Table 1: In Vitro Inhibitory Activity of L-708,906

L-708,906 demonstrated potent inhibition of the strand transfer reaction catalyzed by recombinant HIV-1 integrase.[2] In a single-cycle infectivity assay, which measures the effect of a compound on one round of viral replication, L-708,906 showed inhibition of HIV-1 replication in the low micromolar range.[2]

Toxicology and Pharmacokinetics

Specific toxicological and pharmacokinetic data for L-708,906 are not extensively reported in publicly available literature. As an early-stage developmental compound, it is likely that this information was generated internally by Merck. For context, early diketoacid-based integrase inhibitors were succeeded by compounds with improved pharmacokinetic profiles and reduced off-target toxicities, leading to the development of drugs like Raltegravir.[4]

Experimental Protocols

While specific, detailed protocols for the experiments that generated the data on L-708,906 are not available, the following represent generalized methodologies for the types of assays used to characterize early integrase inhibitors.

HIV-1 Integrase Strand Transfer Inhibition Assay (Generalized Protocol)

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration in vitro.

References

- 1. Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HIV-1 Integrase Strand Transfer Inhibitors: Novel Insights into their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diketoacid inhibitors of HIV-1 integrase: from L-708,906 to raltegravir and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

L-708,906 Binding Site on HIV Integrase: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site and mechanism of action of L-708,906, a diketoacid-containing inhibitor of HIV-1 integrase. The document details the molecular interactions at the active site, quantitative inhibitory data, resistance profiles, and the experimental protocols used to characterize this compound.

Introduction to L-708,906 and its Mechanism of Action

L-708,906 is a member of the diketoacid (DKA) class of inhibitors that selectively target the strand transfer step of HIV-1 integration. The integration of the viral DNA into the host genome is a critical step in the HIV life cycle, catalyzed by the viral enzyme integrase (IN). This process occurs in two main steps: 3'-processing, where the 3' ends of the viral DNA are cleaved, followed by strand transfer, where the processed viral DNA is covalently joined to the host cell's DNA.

L-708,906 and other diketoacid inhibitors are highly specific for the strand transfer reaction. They function as interfacial inhibitors, meaning they bind to a transient intermediate complex formed by the integrase enzyme and the viral DNA, known as the pre-integration complex (PIC). By binding to this complex, L-708,906 effectively competes with the target host DNA, preventing its engagement with the active site and thus halting the integration process.

The L-708,906 Binding Site on HIV Integrase

While a co-crystal structure of L-708,906 with HIV-1 integrase is not publicly available, molecular modeling and mutagenesis studies have elucidated its binding mode within the enzyme's catalytic core domain. The binding is centered in the active site, which is characterized by a conserved DDE motif (Asp64, Asp116, and Glu152) responsible for coordinating divalent metal ions, typically Mg2+, essential for catalysis.

L-708,906's binding is critically dependent on the chelation of at least one Mg2+ ion in the active site through its diketoacid moiety. This interaction mimics the binding of the phosphate groups of the target DNA. Key amino acid residues involved in the binding of L-708,906 include:

-

The Catalytic Triad (D64, D116, E152): These residues are essential for positioning the Mg2+ ion that is chelated by L-708,906.

-

Lysine 159 (Lys159): The acidic portion of L-708,906 forms favorable ionic interactions with the positively charged side chain of Lys159.

The binding of L-708,906 within this site physically obstructs the binding of the host target DNA, thereby potently inhibiting the strand transfer reaction.

Quantitative Analysis of L-708,906 Inhibition

The inhibitory activity of L-708,906 has been quantified in various biochemical and cell-based assays. The data highlights its potency and specificity for the strand transfer step.

| Assay Type | Parameter | Value | Reference |

| Biochemical Assays | |||

| Strand Transfer Inhibition | IC50 | 0.150 µM | [1] |

| 3'-Processing Inhibition | IC50 | ~10.5 µM (estimated 70-fold higher than strand transfer IC50 for a similar DKA) | [1] |

| Cell-Based Assays | |||

| Anti-HIV Activity (in cell culture) | IC50 | 1-2 µM | [1] |

Resistance to L-708,906

Resistance to integrase strand transfer inhibitors (INSTIs) typically arises from mutations in the integrase gene, particularly within the catalytic core domain where these inhibitors bind. While specific resistance studies for L-708,906 are limited, cross-resistance with other INSTIs is expected due to the shared binding site.

A study has shown that a triple mutant of HIV-1 integrase (T66I/L74M/S230R ) exhibits a 2- to 3-fold resistance to L-708,906 in vitro.[1] It is highly probable that primary resistance mutations selected by first-generation INSTIs like raltegravir, such as those at positions Q148, N155, and Y143 , would also confer some level of resistance to L-708,906.

Experimental Protocols

The characterization of L-708,906 and other integrase inhibitors relies on robust in vitro biochemical assays. Below are detailed methodologies for the key experiments.

HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of integrase to join a labeled donor DNA (representing the viral DNA) to a target DNA.

Materials:

-

Recombinant HIV-1 Integrase

-

Biotinylated donor DNA oligonucleotide duplex

-

Digoxigenin (DIG)-labeled target DNA oligonucleotide duplex

-

Streptavidin-coated 96-well plates

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MnCl2 or MgCl2, 1 mM DTT)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., 2% BSA in PBS)

-

Anti-DIG antibody conjugated to Horseradish Peroxidase (HRP)

-

TMB substrate

-

Stop Solution (e.g., 1 M H2SO4)

Procedure:

-

Plate Coating: Add 100 µL of diluted biotinylated donor DNA to each well of a streptavidin-coated 96-well plate. Incubate for 1 hour at 37°C.

-

Washing: Aspirate the DNA solution and wash the wells three times with 200 µL of Wash Buffer.

-

Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 30 minutes at 37°C.

-

Integrase Binding: Wash the wells three times with Assay Buffer. Add 50 µL of diluted HIV-1 integrase to each well. Incubate for 30 minutes at 37°C.

-

Inhibitor Addition: Add 25 µL of L-708,906 at various concentrations (or control) to the wells. Incubate for 15 minutes at room temperature.

-

Strand Transfer Reaction: Initiate the reaction by adding 25 µL of the DIG-labeled target DNA to each well. Incubate for 1-2 hours at 37°C.

-

Detection:

-

Wash the wells three times with Wash Buffer.

-

Add 100 µL of diluted anti-DIG-HRP antibody to each well and incubate for 1 hour at room temperature.

-

Wash the wells five times with Wash Buffer.

-

Add 100 µL of TMB substrate and incubate in the dark for 10-30 minutes.

-

Add 100 µL of Stop Solution.

-

-

Data Analysis: Read the absorbance at 450 nm. Calculate the percent inhibition for each concentration of L-708,906 and determine the IC50 value.

HIV-1 Integrase 3'-Processing Assay

This assay measures the endonucleolytic activity of integrase on a DNA substrate mimicking the viral DNA end.

Materials:

-

Recombinant HIV-1 Integrase

-

5'-radiolabeled (e.g., 32P) or fluorescently labeled oligonucleotide duplex substrate representing a viral DNA LTR end.

-

Assay Buffer (as above)

-

Stop Solution (e.g., formamide loading buffer with EDTA)

-

Denaturing polyacrylamide gel (e.g., 20%)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the labeled DNA substrate, Assay Buffer, and varying concentrations of L-708,906 (or control).

-

Enzyme Addition: Add recombinant HIV-1 integrase to initiate the reaction. The final reaction volume is typically 20-50 µL.

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Reaction Quenching: Stop the reaction by adding an equal volume of Stop Solution.

-

Analysis:

-

Heat the samples at 95°C for 5 minutes to denature the DNA.

-

Load the samples onto a denaturing polyacrylamide gel.

-

Run the gel until the unprocessed substrate and the 2-nucleotide shorter processed product are well-separated.

-

-

Data Quantification:

-

Expose the gel to a phosphor screen or scan for fluorescence.

-

Quantify the band intensities for the unprocessed substrate and the processed product.

-

Calculate the percentage of 3'-processing and the percent inhibition at each L-708,906 concentration to determine the IC50 value.

-

Visualizations

HIV Integrase Catalytic Cycle

Caption: Overview of the HIV-1 integration process.

L-708,906 Inhibition Mechanism

References

L-708906 strand transfer inhibition explained

An In-depth Technical Guide on L-708906 Strand Transfer Inhibition

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) integrase (IN) is a critical viral enzyme essential for the replication of the virus.[1] It is one of three key enzymes encoded by the viral pol gene, alongside reverse transcriptase and protease.[2] The primary function of HIV-1 integrase is to catalyze the insertion of the reverse-transcribed viral DNA into the host cell's genome, a process crucial for establishing a persistent infection.[1][3] This integration occurs in a two-step catalytic process:

-

3'-Processing: Integrase binds to the ends of the linear viral DNA and endonucleolytically removes a dinucleotide from each 3' end.[4][5] This reaction exposes a conserved CA dinucleotide at the 3' termini.[5]

-

Strand Transfer: Following 3'-processing, the viral DNA remains bound to the integrase within a pre-integration complex (PIC). This complex is translocated to the nucleus, where the integrase catalyzes a concerted nucleophilic attack by the newly exposed 3' hydroxyl groups of the viral DNA on the phosphodiester backbone of the host chromosome.[3][6] This transesterification reaction covalently links the viral DNA to the host DNA.[3]

Due to the absence of a cellular counterpart, HIV-1 integrase is a prime target for antiretroviral drug development.[7] L-708,906, a diketo acid (DKA) derivative developed by Merck, was one of the first compounds identified as a potent and selective inhibitor of the strand transfer step of this process.[3][7] This document provides a detailed technical overview of the mechanism of strand transfer inhibition by L-708,906.

Core Mechanism of L-708,906 Action

L-708,906 is classified as an HIV-1 Integrase Strand Transfer Inhibitor (INSTI).[3] Its mechanism is not to prevent the binding of the integrase to the viral DNA, nor to significantly inhibit the initial 3'-processing reaction. Instead, it specifically blocks the second critical step: the strand transfer reaction.[7][8]

The inhibitory action is achieved through the following steps:

-

Targeting the Integrase-DNA Complex: Unlike inhibitors that might compete with viral DNA for binding to the free enzyme, L-708,906 and other INSTIs target the pre-formed complex of integrase and viral DNA (the PIC).[6][9]

-

Metal Chelation: The catalytic core domain of the integrase contains three conserved acidic residues (Asp64, Asp116, and Glu152) that coordinate two divalent metal ions (typically Mg²⁺ or Mn²⁺).[2] These metal ions are essential for the catalytic activity of strand transfer.[2] The characteristic diketo acid moiety of L-708,906 acts as a metal chelator, binding to these ions in the active site.[2][10]

-

Blocking Host DNA Binding: By binding to the metal ions within the active site of the integrase-viral DNA complex, L-708,906 effectively prevents the binding of the target host DNA.[7][9] This physically obstructs the strand transfer reaction from occurring.[6]

-

Accumulation of Processed DNA: As a consequence of selectively inhibiting strand transfer, the 3'-processed viral DNA accumulates, as it can be formed but not integrated into the host genome.[11]

This specific mechanism of action renders the integrase-viral DNA complex catalytically inactive for the strand transfer step, thereby halting the viral replication cycle.[7]

Quantitative Data on Inhibition

L-708,906 demonstrates high specificity for the strand transfer reaction. This is evident from the significant difference in its half-maximal inhibitory concentration (IC₅₀) for strand transfer versus 3'-processing.

| Assay Type | Target | Substrate | IC₅₀ Value | Reference |

| Biochemical Assay | Strand Transfer Inhibition | Recombinant IN, blunt-ended oligonucleotides | 150 nM | [7] |

| Biochemical Assay | 3'-Processing Inhibition | Recombinant IN | Not significantly inhibited; may be enhanced | [7][11] |

| Cell-based Assay | HIV-1 Replication Inhibition | Single-cycle infection | 1 - 2 µM | [7] |

IC₅₀ is a measure of the concentration of a drug that is required for 50% inhibition in vitro.[12] The lower IC₅₀ value for strand transfer compared to HIV-1 replication in cells reflects the potency of the compound against the isolated enzyme, while the higher value in cell-based assays accounts for factors like cell permeability and metabolism. The lack of significant inhibition of 3'-processing underscores the compound's selectivity for the strand transfer step.[7]

Experimental Protocols

The characterization of L-708,906 and other integrase inhibitors relies on robust biochemical assays. Below is a detailed methodology for a typical in vitro HIV-1 integrase strand transfer assay.

Objective:

To measure the ability of a test compound (e.g., L-708,906) to inhibit the strand transfer reaction catalyzed by recombinant HIV-1 integrase.

Materials and Reagents:

-

Enzyme: Purified, full-length recombinant HIV-1 integrase.

-

Viral DNA Substrate: A pre-processed synthetic oligonucleotide mimicking one end of the HIV-1 LTR, often labeled with biotin at the 5' end.

-

Target DNA Substrate: A synthetic oligonucleotide representing host DNA, often labeled with a molecule like digoxigenin (DIG).

-

Test Compound: L-708,906 dissolved in DMSO, prepared in serial dilutions.

-

Assay Buffer: Typically contains 20 mM HEPES (pH 7.5), 10 mM MnCl₂ or MgCl₂, and 1 mM DTT.[13]

-

Plates: 96-well polypropylene microplates.

-

Detection Reagents: Anti-digoxigenin-HRP conjugate (for DIG-labeled target DNA) and a suitable HRP substrate (e.g., TMB).[1]

-

Wash Buffer & Stop Solution.

Experimental Procedure:

-

Compound Plating: Add 1 µL of the test compound dilutions (or DMSO as a control) to the wells of a 96-well plate.[13]

-

Pre-incubation: Add 15-20 µL of a solution containing the HIV-1 integrase in assay buffer to each well. Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[1][13]

-

Reaction Initiation: Add 20 µL of a mixture containing the biotin-labeled viral DNA substrate and the DIG-labeled target DNA substrate to each well to initiate the reaction.[13]

-

Incubation: Incubate the plate for 60-90 minutes at 37°C to allow the strand transfer reaction to proceed.[1]

-

Detection (ELISA-based):

-

Transfer the reaction mixture to a streptavidin-coated plate to capture the biotin-labeled viral DNA.

-

Wash the plate to remove unbound components.

-

Add an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP). This will only bind to wells where the DIG-labeled target DNA has been successfully integrated with the biotin-labeled viral DNA.

-

Wash the plate again to remove the unbound antibody-HRP conjugate.

-

Add a colorimetric HRP substrate (e.g., TMB). The development of color is proportional to the amount of strand transfer product.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.[1]

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of L-708,906 relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.

Conclusion

L-708,906 is a prototypical diketo acid inhibitor that selectively targets the strand transfer step of HIV-1 integration. Its mechanism of action, centered on chelating essential metal ions within the active site of the integrase-viral DNA complex, effectively prevents the integration of the viral genome into host DNA. This specific inhibition, validated through biochemical assays, established the INSTI class as a highly viable target for antiretroviral therapy. The foundational research on L-708,906 and similar compounds paved the way for the development of clinically approved and highly effective INSTIs, such as Raltegravir, which have become cornerstones of modern HIV treatment.[2][10]

References

- 1. benchchem.com [benchchem.com]

- 2. Strand transfer inhibitors of HIV-1 integrase: bringing IN a new era of antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemical screening assays to identify HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HIV-1 Integrase Strand Transfer Inhibitors: Novel Insights into their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Integrase and integration: biochemical activities of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diketoacid inhibitors of HIV-1 integrase: from L-708,906 to raltegravir and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. IC50 - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

L-708,906: A Technical Guide on a Pioneering HIV-1 Integrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-708,906, a key compound in the history of antiretroviral research. As a member of the diketo acid (DKA) class of inhibitors, L-708,906 was instrumental in validating HIV-1 integrase as a viable therapeutic target. This document details its mechanism of action, summarizes its inhibitory activity, and outlines the experimental methodologies used to characterize its function.

Core Concepts: Mechanism of Action

L-708,906 is an inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase (IN) enzyme.[1] This viral enzyme is essential for the replication of HIV-1, as it catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in establishing a persistent infection.[2][3]

HIV integrase performs two key catalytic reactions:

-

3'-Processing: The enzyme removes a dinucleotide from each 3' end of the viral DNA.[2]

-

Strand Transfer: The processed 3' ends of the viral DNA are then covalently joined to the host cell's DNA.[2]

L-708,906 and other diketo acid inhibitors are highly specific for the strand transfer step of this process.[2][4][5] They function by chelating the divalent metal ions (typically Mg2+) in the active site of the integrase enzyme, which is crucial for its catalytic activity.[6] By binding to the enzyme-viral DNA complex, L-708,906 physically obstructs the binding of the host DNA, thereby preventing the integration of the viral genome.[2][3]

The development of diketo acid inhibitors like L-708,906 was a significant breakthrough, paving the way for the design of later, more potent integrase inhibitors such as Raltegravir and Elvitegravir.[7]

Quantitative Data Presentation

The inhibitory activity of L-708,906 has been quantified in both enzymatic and cell-based assays. The following table summarizes the key data points for this compound, providing a clear comparison of its potency against different stages of the integration process and in a cellular context.

| Compound | Assay Type | Target | IC50 / EC50 | Reference |

| L-708,906 | Enzymatic Assay | Strand Transfer (ST) | 0.1 µM (100 nM) | [5] |

| L-708,906 | Enzymatic Assay | Strand Transfer (ST) | 150 nM | [2] |

| L-708,906 | Enzymatic Assay | Strand Transfer (ST) | 0.42 µM (420 nM) | [8] |

| L-708,906 | Enzymatic Assay | 3'-Processing | > 1000 µM | [8] |

| L-708,906 | Cell-Based Assay | HIV-1 Replication (H9 cells) | 2.0 µM | [5] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives a half-maximal response.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the process of evaluating compounds like L-708,906, the following diagrams have been generated using the DOT language.

Caption: Mechanism of L-708,906 as an HIV-1 Integrase Strand Transfer Inhibitor.

Caption: General experimental workflow for evaluating HIV-1 integrase inhibitors.

Experimental Protocols

In Vitro Integrase Inhibition Assays

These assays utilize purified, recombinant HIV-1 integrase to directly measure the inhibitory effect of a compound on the enzyme's catalytic activity.

1. Strand Transfer (ST) Inhibition Assay

-

Principle: This assay measures the ability of an inhibitor to block the integration of a "viral" DNA substrate into a "target" DNA substrate.

-

Methodology:

-

Substrate Preparation: A donor DNA substrate, mimicking the processed 3' end of the viral LTR, is typically labeled (e.g., with biotin or a radioactive isotope). A target DNA substrate is also prepared.

-

Reaction Setup: Recombinant HIV-1 integrase is incubated with the donor DNA substrate in a reaction buffer containing a divalent cation (e.g., MgCl2 or MnCl2) to allow the formation of the enzyme-substrate complex.

-

Inhibitor Addition: Serial dilutions of L-708,906 are added to the reaction wells and incubated to allow for binding.

-

Initiation of Strand Transfer: The target DNA substrate is added to the wells to initiate the strand transfer reaction.

-

Reaction Quenching and Product Detection: After a defined incubation period, the reaction is stopped. The reaction products (representing the integration of the donor into the target DNA) are separated from the substrates, typically by gel electrophoresis.

-

Quantification: The amount of product is quantified (e.g., by densitometry of the gel bands). The percentage of inhibition at each concentration of L-708,906 is calculated relative to a no-inhibitor control.

-

IC50 Determination: The IC50 value is determined by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

-

2. 3'-Processing Inhibition Assay

-

Principle: This assay is similar to the strand transfer assay but is designed to specifically measure the inhibition of the initial cleavage of the viral DNA ends.

-

Methodology:

-

Substrate Preparation: A DNA oligonucleotide representing the unprocessed end of the HIV-1 LTR is used. This substrate is often labeled on the 3' end.

-

Reaction Setup: Recombinant HIV-1 integrase is incubated with the unprocessed DNA substrate and serial dilutions of L-708,906 in a suitable reaction buffer.

-

Product Analysis: The reaction products (the cleaved dinucleotide and the processed LTR) are separated by denaturing polyacrylamide gel electrophoresis.

-

Quantification and IC50 Determination: The amount of processed product is quantified to determine the percentage of inhibition at each drug concentration, and the IC50 is calculated.

-

Cell-Based HIV-1 Replication Assay

This type of assay assesses the ability of a compound to inhibit viral replication in a more physiologically relevant context, using live, HIV-infectable cells.

-

Principle: To measure the overall antiviral effect of L-708,906 in a cell culture model of HIV-1 infection.

-

Methodology:

-

Cell Culture: A susceptible human T-cell line (e.g., H9, MT-2, or CEM-GFP) is cultured under standard conditions.

-

Compound Treatment: The cells are plated in multi-well plates and treated with various concentrations of L-708,906.

-

Viral Infection: The treated cells are then infected with a known amount of HIV-1.

-

Incubation: The infected cells are incubated for a period of several days to allow for multiple rounds of viral replication.

-

Quantification of Viral Replication: At the end of the incubation period, the extent of viral replication is measured. A common method is to quantify the amount of HIV-1 p24 capsid protein in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

EC50 Determination: The concentration of L-708,906 that inhibits viral replication by 50% (the EC50) is calculated by analyzing the dose-response curve.

-

Cytotoxicity Assay: Concurrently, a cytotoxicity assay (e.g., MTT or XTT assay) is typically performed to ensure that the observed inhibition of viral replication is not due to general toxicity of the compound to the host cells.

-

Conclusion

L-708,906 holds a significant place in the development of antiretroviral therapies. As a pioneering diketo acid inhibitor, it provided crucial proof-of-concept for targeting HIV-1 integrase. Although not developed into a clinical drug itself, the research surrounding L-708,906 laid the essential groundwork for the creation of a new and powerful class of antiretroviral agents that have become a cornerstone of modern HIV treatment. This guide has provided a technical overview of its mechanism, activity, and the experimental approaches used in its evaluation, serving as a valuable resource for professionals in the field of antiretroviral drug discovery.

References

- 1. Classification and Design of HIV-1 Integrase Inhibitors Based on Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mybiosource.com [mybiosource.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel high-throughput format assay for HIV-1 integrase strand transfer reaction using magnetic beads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel 3'-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a New Antiviral Strategy: The Historical Significance of L-708,906 in HIV Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of effective antiretroviral therapies has been marked by pivotal discoveries that have transformed the landscape of HIV treatment. Among these, the emergence of HIV-1 integrase inhibitors represents a significant milestone. This technical guide delves into the historical and scientific importance of L-708,906, a diketo acid derivative that, while not progressing to clinical use, played a crucial role as a prototypical scaffold in the development of the first-in-class approved integrase strand transfer inhibitor, Raltegravir. We will explore its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its characterization, and visualize the underlying biochemical pathways and experimental workflows. This document serves as a comprehensive resource for researchers and professionals in the field of drug discovery, offering insights into the foundational work that paved the way for a new class of life-saving therapeutics.

Introduction: The Unexploited Target - HIV-1 Integrase

The replication cycle of the human immunodeficiency virus type 1 (HIV-1) is a complex process involving several viral enzymes that are essential for its propagation.[1] While the initial focus of antiretroviral therapy was on reverse transcriptase and protease, HIV-1 integrase remained an attractive, yet unexploited, target.[2][3] This enzyme is responsible for the covalent insertion of the reverse-transcribed viral DNA into the host cell's genome, a critical step for establishing a persistent infection.[1][4] The lack of a cellular counterpart to integrase made it an ideal target for the development of specific inhibitors with the potential for low host toxicity.[5]

The integrase-mediated process consists of two distinct catalytic steps: 3'-processing and strand transfer.[3][6] In the 3'-processing step, the integrase enzyme removes a dinucleotide from each 3' end of the viral DNA.[3] Subsequently, in the strand transfer step, the processed 3' ends of the viral DNA are covalently joined to the host chromosome.[1][5] Early efforts in drug discovery aimed to inhibit either of these steps.

The Emergence of Diketo Acids: L-708,906 as a Pioneer

In the late 1990s and early 2000s, a class of compounds known as diketo acids (DKAs) emerged from screening programs as promising inhibitors of HIV-1 integrase.[2] Among these, L-708,906, developed by Merck, was a significant early lead compound.[7] Although another DKA, L-731,988, showed greater potency, the discovery of L-708,906 and its analogs provided a critical chemical scaffold for further optimization.[5][7] These early DKAs were instrumental in validating the therapeutic potential of targeting the strand transfer step of integration.[2]

Mechanism of Action: Selective Inhibition of Strand Transfer

L-708,906 and its related diketo acids exhibit a unique and highly specific mechanism of action: they are potent inhibitors of the strand transfer reaction while having a significantly weaker effect on the 3'-processing step.[5][7] This selectivity was a key breakthrough, as it demonstrated that the two catalytic activities of integrase could be differentially inhibited.

The proposed mechanism involves the chelation of divalent metal ions (typically Mg²⁺ or Mn²⁺) in the active site of the integrase enzyme.[7] These metal ions are essential for the catalytic activity of integrase. By binding to these ions, L-708,906 prevents the binding of the host DNA to the pre-integration complex (PIC), which consists of the integrase enzyme and the processed viral DNA.[1][5] This effectively blocks the final step of integration.

Quantitative Pharmacological Data

The following tables summarize the key in vitro inhibitory activities of L-708,906 and related pioneering integrase inhibitors. These data highlight the potency and selectivity of these compounds.

| Compound | Target | Assay | IC50 | Reference |

| L-708,906 | HIV-1 Integrase | Strand Transfer | 150 nM | [5] |

| L-731,988 | HIV-1 Integrase | Strand Transfer | 80 nM | [5][7] |

| L-731,988 | HIV-1 Integrase | 3'-Processing | ~6000 nM (~6 µM) | [5][7] |

| 5-CITEP | HIV-1 Integrase | Strand Transfer | 0.65 µM | [7] |

| 5-CITEP | HIV-1 Integrase | 3'-Processing | 35 µM | [7] |

| Compound | Virus Strain | Assay | IC50 / EC95 | Reference |

| L-708,906 | HIV-1 | Single-Cycle Replication | 1-2 µM | [5] |

| L-731,988 | HIV-1 | Single-Cycle Replication | 1-2 µM | [5] |

| L-870,810 | HIV-1 | Cell-based Assay | 15 nM (EC95) | [7] |

Experimental Protocols

The characterization of L-708,906 and other integrase inhibitors relies on a series of well-defined in vitro and cell-based assays. Below are detailed protocols for the key experiments cited.

Purification of Recombinant HIV-1 Integrase

Objective: To obtain pure and active recombinant HIV-1 integrase for use in in vitro assays.

Methodology:

-

Expression: HIV-1 integrase is typically expressed in E. coli as a fusion protein (e.g., with a hexa-histidine tag) to facilitate purification.

-

Lysis: Bacterial cells are harvested and lysed using sonication or chemical methods in a buffer containing detergents and protease inhibitors.

-

Chromatography: The lysate is clarified by centrifugation and the supernatant is loaded onto a nickel-chelating affinity column (for His-tagged protein).

-

Washing: The column is washed extensively with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

-

Elution: The purified integrase is eluted from the column using a high concentration of imidazole.

-

Dialysis and Storage: The eluted protein is dialyzed against a storage buffer containing a reducing agent (e.g., DTT) and a cryoprotectant (e.g., glycerol) and stored at -80°C.

In Vitro 3'-Processing Assay

Objective: To measure the ability of a compound to inhibit the 3'-endonucleolytic cleavage activity of HIV-1 integrase.

Methodology:

-

Substrate Preparation: A short, double-stranded DNA oligonucleotide mimicking the end of the HIV-1 long terminal repeat (LTR) is synthesized. One strand is typically labeled with a radioactive isotope (e.g., ³²P) or a fluorescent tag at the 5' end.

-

Reaction Mixture: The reaction is assembled in a buffer containing purified recombinant HIV-1 integrase, the labeled DNA substrate, a divalent cation (e.g., MnCl₂ or MgCl₂), and the test compound (e.g., L-708,906) at various concentrations.

-

Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 60 minutes).

-

Quenching: The reaction is stopped by the addition of a quenching solution containing a chelating agent (e.g., EDTA) and a loading dye.

-

Analysis: The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE). The gel is then exposed to a phosphor screen or imaged using a fluorescence scanner.

-

Quantification: The amount of the cleaved product (n-2) and the full-length substrate (n) are quantified, and the percent inhibition is calculated for each compound concentration to determine the IC50 value.

In Vitro Strand Transfer Assay

Objective: To measure the ability of a compound to inhibit the integration of the viral DNA mimic into a target DNA molecule.

Methodology:

-

Substrate Preparation: Two DNA substrates are required: a "donor" DNA, which is a pre-processed LTR oligonucleotide (lacking the terminal dinucleotide), and a "target" DNA, which is a circular or linear plasmid DNA. The donor DNA is often labeled.

-

Reaction Mixture: The reaction is assembled in a buffer containing purified recombinant HIV-1 integrase, the labeled donor DNA, the target DNA, a divalent cation, and the test compound at various concentrations.

-

Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 60-120 minutes).

-

Deproteinization and Quenching: The reaction is stopped by the addition of a solution containing a protease (e.g., proteinase K) and a detergent (e.g., SDS), followed by heat inactivation.

-

Analysis: The reaction products are resolved by agarose gel electrophoresis. The gel is dried and exposed to a phosphor screen.

-

Quantification: The amount of the strand transfer product (integrated DNA) is quantified, and the percent inhibition is calculated for each compound concentration to determine the IC50 value.

Single-Cycle HIV-1 Replication Assay

Objective: To assess the antiviral activity of a compound in a cell-based assay that is limited to a single round of viral replication.

Methodology:

-

Virus Production: Pseudotyped HIV-1 particles are generated by co-transfecting producer cells (e.g., 293T cells) with an HIV-1 proviral plasmid that has a deletion in the env gene and expresses a reporter gene (e.g., luciferase or GFP), and a plasmid expressing a heterologous envelope glycoprotein (e.g., VSV-G).

-

Cell Plating: Target cells (e.g., HeLa-CD4 cells) are seeded in a multi-well plate.

-

Infection and Treatment: The target cells are pre-treated with various concentrations of the test compound for a short period before being infected with the pseudotyped virus.

-

Incubation: The infected cells are incubated for a period that allows for a single round of replication (e.g., 48-72 hours).

-

Reporter Gene Assay: The expression of the reporter gene is quantified. For luciferase, a lysis buffer and substrate are added, and luminescence is measured. For GFP, the percentage of fluorescent cells is determined by flow cytometry.

-

Data Analysis: The reduction in reporter gene expression in the presence of the compound is used to calculate the IC50 value.

Visualizing the Science: Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts discussed in this guide.

Figure 1: HIV-1 Integration Pathway and the Site of L-708,906 Inhibition.

Figure 2: Experimental Workflow for the In Vitro Strand Transfer Assay.

Historical Significance and Legacy

The discovery and characterization of L-708,906 and its analogs were a turning point in the development of HIV-1 integrase inhibitors. Although these early compounds did not progress to clinical trials due to suboptimal pharmacokinetic properties, they provided invaluable proof-of-concept. The key contributions of this early research include:

-

Validation of Integrase as a Druggable Target: The potent in vitro activity of diketo acids demonstrated that HIV-1 integrase was a viable target for small molecule inhibitors.

-